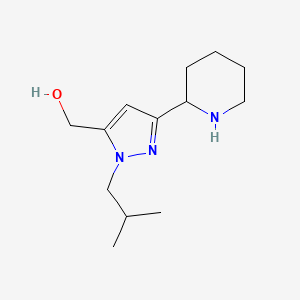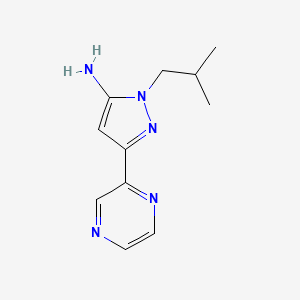
(1R,2s,3S)-Cyclohexane-1,2,3-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2s,3S)-Cyclohexane-1,2,3-triol is a stereoisomer of cyclohexane triol, characterized by three hydroxyl groups attached to a cyclohexane ring. This compound is notable for its chirality, with specific spatial arrangements of its hydroxyl groups, making it an interesting subject in stereochemistry and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2s,3S)-Cyclohexane-1,2,3-triol typically involves the dihydroxylation of cyclohexene derivatives. One common method is the Sharpless asymmetric dihydroxylation, which uses osmium tetroxide and a chiral ligand to achieve high enantioselectivity. The reaction conditions often include a co-oxidant such as N-methylmorpholine N-oxide and are carried out in a solvent like tert-butyl alcohol at low temperatures.
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of benzene derivatives followed by selective hydroxylation. This process can be optimized for large-scale production by using continuous flow reactors and advanced catalytic systems to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form cyclohexane-1,2,3-trione. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can lead to the formation of cyclohexane-1,2-diol or cyclohexane-1,3-diol, depending on the conditions and reagents used.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide, leading to the formation of cyclohexane derivatives with different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Thionyl chloride in dichloromethane.
Major Products:
Oxidation: Cyclohexane-1,2,3-trione.
Reduction: Cyclohexane-1,2-diol, Cyclohexane-1,3-diol.
Substitution: Cyclohexane derivatives with various substituents.
Applications De Recherche Scientifique
(1R,2s,3S)-Cyclohexane-1,2,3-triol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a model compound for studying stereochemical effects in biological systems.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (1R,2s,3S)-Cyclohexane-1,2,3-triol involves its interaction with various molecular targets, primarily through hydrogen bonding and van der Waals interactions. The hydroxyl groups can form hydrogen bonds with active sites of enzymes or receptors, influencing their activity. This compound can also participate in redox reactions, affecting cellular oxidative stress pathways.
Comparaison Avec Des Composés Similaires
Cyclohexane-1,2,4-triol: Another stereoisomer with different spatial arrangement of hydroxyl groups.
Cyclohexane-1,3,5-triol: A compound with hydroxyl groups positioned at alternate carbon atoms.
Inositol: A cyclohexane hexol with six hydroxyl groups, widely studied for its biological roles.
Uniqueness: (1R,2s,3S)-Cyclohexane-1,2,3-triol is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. Its stereochemistry makes it a valuable compound for studying chiral interactions and for use in asymmetric synthesis.
Propriétés
Formule moléculaire |
C6H12O3 |
|---|---|
Poids moléculaire |
132.16 g/mol |
Nom IUPAC |
(1R,3S)-cyclohexane-1,2,3-triol |
InChI |
InChI=1S/C6H12O3/c7-4-2-1-3-5(8)6(4)9/h4-9H,1-3H2/t4-,5+,6? |
Clé InChI |
IZSANPWSFUSNMY-XEAPYIEGSA-N |
SMILES isomérique |
C1C[C@H](C([C@H](C1)O)O)O |
SMILES canonique |
C1CC(C(C(C1)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


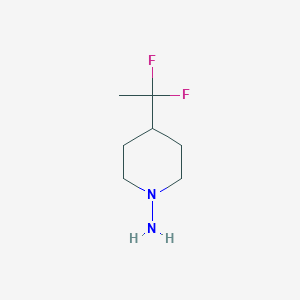
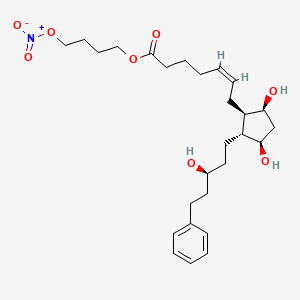
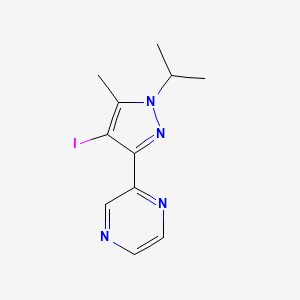
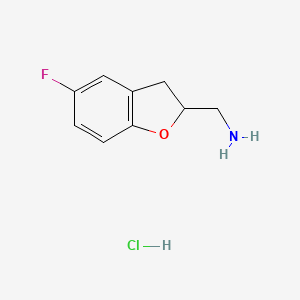
![1-Isopropyl-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B13427597.png)
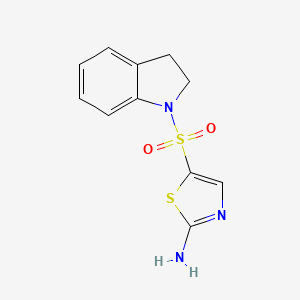
![(3S,10S,13R,17R)-4,4,10,13-tetramethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,5,6,7,11,12,16,17-decahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B13427629.png)
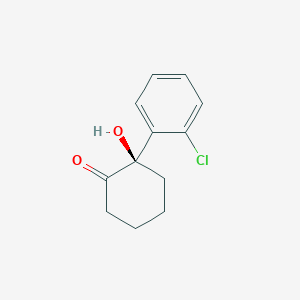
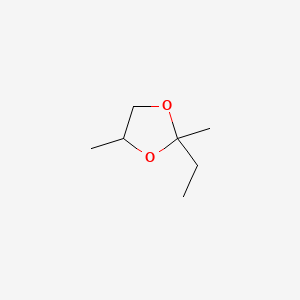
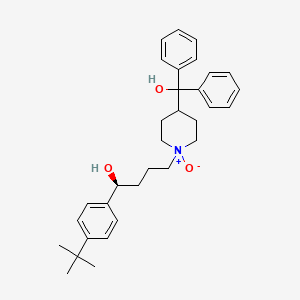
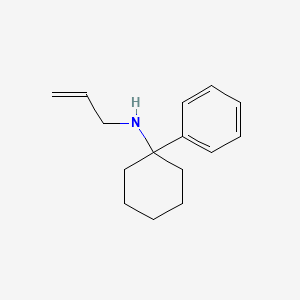
![[(1R,3aR,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] 3,4-dihydroxybenzoate](/img/structure/B13427662.png)
